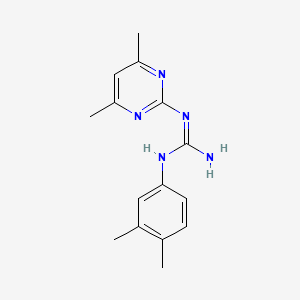
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPPG, is a chemical compound that has been the subject of scientific research due to its potential applications in pharmacology. DMPPG is a guanidine derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further study.
Mécanisme D'action
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine exerts its pharmacological effects by binding to the voltage-gated sodium channels and inhibiting their activity. This results in a decrease in the influx of sodium ions into the cells, leading to a reduction in the amplitude and frequency of action potentials. This mechanism of action makes N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine a potential candidate for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been found to exhibit various biochemical and physiological effects, including the modulation of ion channels, the inhibition of neurotransmitter release, and the reduction of inflammation. Additionally, N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages as a pharmacological agent, including its ability to selectively target voltage-gated sodium channels and its potential use in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, including:
1. Further investigation of its mechanism of action and its potential use in the treatment of neurological disorders.
2. Development of more effective synthesis methods to obtain N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in larger quantities and in a more cost-effective manner.
3. Exploration of the potential use of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in the treatment of other diseases, such as cancer and cardiovascular diseases.
4. Investigation of the potential side effects of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and the development of strategies to minimize these effects.
5. Development of novel derivatives of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a promising compound that has been the subject of scientific research due to its potential applications in pharmacology. Its ability to modulate ion channels and its potential use in the treatment of neurological disorders make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine, followed by the addition of guanidine hydrochloride. The resulting compound can be purified through column chromatography to obtain N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in its pure form.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied for its potential use as a pharmacological agent due to its ability to modulate ion channels, particularly the voltage-gated sodium channels. This compound has been found to inhibit the activity of these channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIFZSAFENSWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

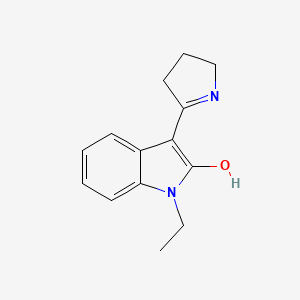
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)
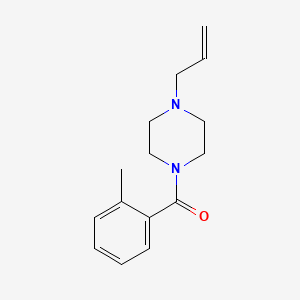
![3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5310779.png)
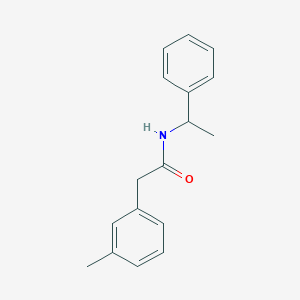
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5310789.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5310792.png)
![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)
![3-({8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]dec-1-yl}methyl)phenol](/img/structure/B5310808.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310810.png)
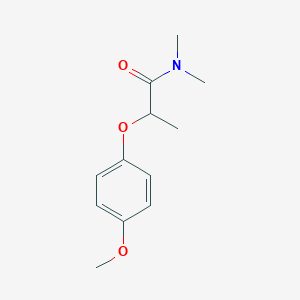
![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)